molecular formula C24H20NO4P B13019764 2,5-Dioxopyrrolidin-1-yl 2-(triphenylphosphoranylidene)acetate

2,5-Dioxopyrrolidin-1-yl 2-(triphenylphosphoranylidene)acetate

Cat. No.: B13019764
M. Wt: 417.4 g/mol
InChI Key: ZYWMBHCUIAHEQA-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 2-(triphenylphosphoranylidene)acetate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a pyrrolidinone ring and a triphenylphosphoranylidene group, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 2-(triphenylphosphoranylidene)acetate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl acetate with triphenylphosphine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 2-(triphenylphosphoranylidene)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinone ring or the triphenylphosphoranylidene group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 2-(triphenylphosphoranylidene)acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2-(triphenylphosphoranylidene)acetate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which contributes to its anticonvulsant activity . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed effects.

Comparison with Similar Compounds

2,5-Dioxopyrrolidin-1-yl 2-(triphenylphosphoranylidene)acetate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C24H20NO4P

Molecular Weight

417.4 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(triphenyl-λ5-phosphanylidene)acetate

InChI

InChI=1S/C24H20NO4P/c26-22-16-17-23(27)25(22)29-24(28)18-30(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,18H,16-17H2

InChI Key

ZYWMBHCUIAHEQA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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